molecular formula C4H9NO2 B093306 N-(2-Hydroxyethyl)acetamide CAS No. 142-26-7

N-(2-Hydroxyethyl)acetamide

Cat. No. B093306
CAS RN: 142-26-7
M. Wt: 103.12 g/mol
InChI Key: PVCJKHHOXFKFRP-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)acetamide is a chemical compound that has been studied for various applications, including its anti-inflammatory and anti-arthritic properties, as well as its utility in the synthesis of heterocyclic compounds. It is related to other compounds such as N-(2-hydroxy phenyl)acetamide, which has been shown to inhibit inflammation-related cytokines and reactive oxygen species in adjuvant-induced arthritic rats . Additionally, derivatives of N-(2-hydroxyethyl)acetamide, such as 2-cyano-N-(2-hydroxyethyl)acetamide, are important intermediates for synthesizing a variety of heterocyclic systems .

Synthesis Analysis

The synthesis of N-(2-Hydroxyethyl)acetamide and its derivatives involves various chemical reactions. For instance, the reaction of glycolic acid with β-aminoalcohols has been used to synthesize 2-hydroxy-N-(2′-hydroxyalkyl)acetamides . Moreover, N-(2-hydroxyphenyl)acetamide can be silylated to form heterocyclic compounds, as demonstrated by its reaction with methyl(organyl)dichlorosilanes . The synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide through the reaction with chlorotrimethylsilane and subsequent transsilylation is another example .

Molecular Structure Analysis

The molecular structure of N-(2-Hydroxyethyl)acetamide derivatives has been characterized using various spectroscopic methods. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using NMR, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . The crystal and molecular structures of related compounds, such as N-(5-chloro-2-hydroxy-phenyl)-acetamide, have been elucidated by X-ray diffraction analysis .

Chemical Reactions Analysis

N-(2-Hydroxyethyl)acetamide and its derivatives undergo a range of chemical reactions. The silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines, which exist in equilibrium . The reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide results in a Beckmann-type rearrangement, forming unexpected products such as N-benzyl-1,2-ethanediamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-Hydroxyethyl)acetamide derivatives have been studied through various techniques. For instance, the restricted rotation about the amide bond in N,N-bis(2-hydroxyethyl)acetamide was observed in NMR spectra, and the free energy barrier to rotation was estimated . The pharmacological properties of N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)-acetamide, which exhibited antiulcer activity, were also investigated .

Scientific Research Applications

  • Intermediate for Heterocyclic Synthesis : N-(2-Hydroxyethyl)acetamide serves as an important intermediate in the synthesis of various heterocyclic systems. Its chemical reactivity and preparation methods are crucial for developing synthetically useful and novel heterocyclic compounds (Gouda et al., 2015).

  • Role in Natural Synthesis of Antimalarial Drugs : It is used as an intermediate in the complete natural synthesis of antimalarial drugs. A study demonstrated the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting its potential in drug synthesis (Magadum & Yadav, 2018).

  • Anti-Arthritic and Anti-Inflammatory Properties : N-(2-Hydroxy phenyl) acetamide has shown promising anti-arthritic properties in animal studies. It was found to reduce inflammation-related cytokines and reactive oxygen species in adjuvant-induced arthritic rats (Jawed et al., 2010).

  • Study of Restricted Rotation in Molecules : N,N-bis(2-hydroxyethyl)acetamide has been used to study restricted rotation about the amide bond, providing insights into molecular dynamics and structure (Aitken et al., 2016).

  • Potential as Pesticides : Derivatives of N-(2-Hydroxyethyl)acetamide have been characterized as potential pesticides. Their properties were studied using X-ray powder diffraction, demonstrating their potential utility in agriculture (Olszewska et al., 2009).

  • Metabolic Studies : The compound has been identified as a metabolite of certain drugs like metronidazole in humans, offering insights into drug metabolism and potential risks (Kock et al., 1981).

  • Muscarinic Agonist Activity : Substituted N-(silatran-1-ylmethyl)acetamides, including N-(2-hydroxyethyl)-N-(1-silatran-1-ylmethyl)acetamide, have been found to be partial muscarinic agonists, suggesting their potential in neurological research and therapy (Pukhalskaya et al., 2010).

  • Degradation in CO2 Capture : In studies related to CO2 capture, N-(2-Hydroxyethyl)acetamide was identified as a degradation product in amine-based CO2 capture processes, contributing to understanding the durability and efficiency of these systems (Gouedard et al., 2012).

properties

IUPAC Name

N-(2-hydroxyethyl)acetamide
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InChI

InChI=1S/C4H9NO2/c1-4(7)5-2-3-6/h6H,2-3H2,1H3,(H,5,7)
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InChI Key

PVCJKHHOXFKFRP-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NCCO
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Molecular Formula

C4H9NO2
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DSSTOX Substance ID

DTXSID6044804
Record name N-(2-Hydroxyethyl)acetamide
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Molecular Weight

103.12 g/mol
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Physical Description

Liquid, Brown liquid; [Hawley] Colorless or yellow liquid; [MSDSonline]
Record name Acetamide, N-(2-hydroxyethyl)-
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Boiling Point

166-167 °C @ 8 MM HG
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Flash Point

176.6 °C, 350 °F OC
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Solubility

SOL IN ALL PROP IN WATER; SOL IN HOT ACETONE; SLIGHTLY SOL IN BENZENE, PETROLEUM ETHER
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Density

1.1079 @ 25 °C/4 °C
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Vapor Pressure

0.001 [mmHg]
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Product Name

N-(2-Hydroxyethyl)acetamide

Color/Form

NEEDLES (ACETONE), BROWN, VISCOUS LIQUID

CAS RN

142-26-7
Record name N-(2-Hydroxyethyl)acetamide
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Record name N-(2-Hydroxyethyl)acetamide
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Melting Point

63-65 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
286
Citations
MA Gouda, MA Sabah, WK Aljuhani… - European Journal of …, 2015 - eurjchem.com
This review presents a systematic and comprehensive survey of the method of preparation and the chemical reactivity of 2-cyano- N -(2-hydroxyethyl) acetamide. The target compounds …
Number of citations: 5 www.eurjchem.com
EF Elslager, EL Benton, FW Short… - Journal of the American …, 1956 - ACS Publications
Various heterocyclic 2, 2-dichloro-N-(2-hydroxyethyl)-N-substituted acetamides containing the 2-, 3-and 4-pyridyl, 4-quinolyl, 7-chloro-4-quinolyl, 6-methoxy-2-methyl-4-quinolyl, 6-…
Number of citations: 17 pubs.acs.org
FA Kuehl Jr, TA Jacob, OH Ganley… - Journal of the …, 1957 - ACS Publications
(2) DA Long and AJP Martin, Lancet, 464 (1956). arachis (peanut) oil, 3 and they also obtained what appeared to be a closely related substance from “vegetable lecithin.” These reports …
Number of citations: 261 pubs.acs.org
T Supap, R Idem, P Tontiwachwuthikul - Energy Procedia, 2011 - Elsevier
The roles of HSS induced acid products of MEA degradation were evaluated. The results show that formic and acetic acids, formed as a result of MEA oxidation, exist in 2 forms in …
Number of citations: 68 www.sciencedirect.com
C Gouedard, D Picq, F Launay, PL Carrette - International journal of …, 2012 - Elsevier
Post-combustion CO 2 capture based on CO 2 absorption by aqueous amine solutions is the most mature gas separation technology. A main problem is amine degradation due to heat, …
Number of citations: 513 www.sciencedirect.com
SR Melnyk, RV Danyliuk… - Journal of Chemistry & …, 2023 - researchgate.net
We report the scheme of ethanolamine, pentyl acetate, and their interaction products in transesterification, aminolysis, and ON-acyl migration reactions catalyzed by H-cation exchange …
Number of citations: 3 www.researchgate.net
AN Komogortsev, BV Lichitsky, VG Melekhina - Molbank, 2022 - mdpi.com
An environment-friendly photochemical approach to the synthesis of 4a,7a-dihydroxy-1-(2-hydroxyethyl)-5-methyl-2′,3′,4a,5′,6′,7a-hexahydrospiro[cyclopenta[b]pyridine-4,4′-…
Number of citations: 3 www.mdpi.com
I Okada, T Takahama, R Sudo - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
When aziridines (1) were treated with acetyl compounds, such as acetyl chloride, acetic acid, acetic anhydride, and thioacetic acid, the corresponding acetamide derivatives were …
Number of citations: 12 www.journal.csj.jp
S Melnyk, R Danyliuk, Y Melnyk… - Journal of Chemical …, 2022 - researchgate.net
The effect of catalysts, the reagents ratio, and temperature on the regularities of the non-catalytic and catalyzed by H-cation exchange resin, OH-anion exchange resin, p-toluenesulfonic …
Number of citations: 2 www.researchgate.net
T Nishikubo, A Kameyama, H Tokai - Polymer journal, 1996 - nature.com
Convenient addition reactions of 2-methyl-2-oxazoline (1a) and poly (2-isopropenyl-2-oxazoline)(5) with benzenethiol (2a) in the aqueous solution were examined. The reaction of 1a …
Number of citations: 26 www.nature.com

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